N-(2-methoxyethyl)-3-nitropyridin-4-amine is a chemical compound with the molecular formula CHNO and a molecular weight of 197.19 g/mol. It features a nitropyridine structure, which is significant in various chemical applications, particularly in pharmaceuticals and organic synthesis. This compound is classified under nitropyridine derivatives, which are known for their diverse biological activities.
Source: The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, where it is available for research purposes.
The synthesis of N-(2-methoxyethyl)-3-nitropyridin-4-amine typically involves several steps, including the preparation of precursor compounds and subsequent reactions to form the final product.
Methods:
The molecular structure of N-(2-methoxyethyl)-3-nitropyridin-4-amine can be described using its InChI and SMILES notations:
InChI=1S/C8H11N3O3/c1-14-5-4-10-7-2-3-9-6-8(7)11(12)13/h2-3,6H,4-5H2,1H3,(H,9,10)
CCOC1=C(NC(=C(C=N1)N(=O)=O)C(=O)O)C(=C(C=N1)N(=O)=O)
These properties indicate that N-(2-methoxyethyl)-3-nitropyridin-4-amine is a stable compound under standard laboratory conditions .
N-(2-methoxyethyl)-3-nitropyridin-4-amine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for synthesizing more complex molecules from N-(2-methoxyethyl)-3-nitropyridin-4-amine .
The mechanism of action of N-(2-methoxyethyl)-3-nitropyridin-4-amine primarily relates to its biological activity as a potential pharmaceutical agent:
Quantitative data regarding its efficacy and potency in biological assays would require further experimental validation.
The physical and chemical properties of N-(2-methoxyethyl)-3-nitropyridin-4-amine are essential for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 197.19 g/mol |
Density | 1.4 g/cm³ |
Boiling Point | 370.3 °C |
Flash Point | 177.7 °C |
These properties indicate that N-(2-methoxyethyl)-3-nitropyridin-4-amine is a versatile compound suitable for various applications .
N-(2-methoxyethyl)-3-nitropyridin-4-amine has several scientific uses:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4